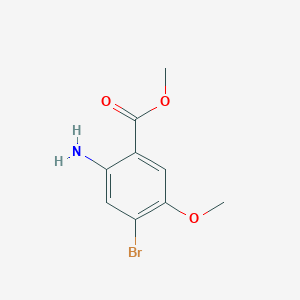

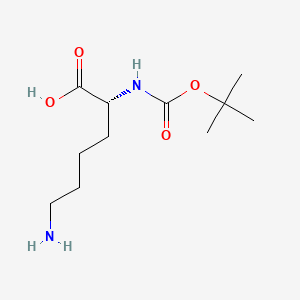

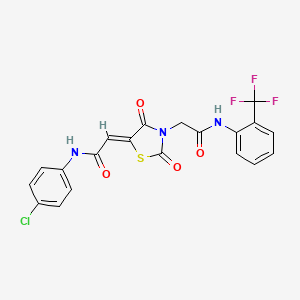

![molecular formula C15H15N5O2S B2477027 6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396864-16-6](/img/structure/B2477027.png)

6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . These compounds have been shown to have promising properties in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Synthesis Analysis

The synthesis of these compounds involves a series of reactions. The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the refluxing of certain compounds in phosphorus oxychloride . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole and a pyrimidine ring . The triazole ring is a five-membered ring containing three nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful synthesis of the desired compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound has been involved in the synthesis of diverse heterocyclic compounds. For instance, Elotmani et al. (2002) detailed the condensation of related compounds in the creation of alkoxycarbonylmethyl-7-methyl-1,2,4-triazolo pyrimidines, a process crucial in the development of various chemical structures for potential pharmacological applications (Elotmani et al., 2002).

Taha (2008) explored the synthesis of 1,2,4-triazolo derivatives with potential antimicrobial activity. This research signifies the compound’s relevance in creating new chemical entities with potential biological activities (Taha, 2008).

Biological Activities

Hassan (2013) demonstrated the synthesis of pyrazoline and pyrazole derivatives from similar compounds, which were tested for antibacterial and antifungal activities. This highlights the compound's role in generating new molecules with antimicrobial potential (Hassan, 2013).

Ilić et al. (2011) synthesized triazolo[4,3-b]pyridazin derivatives from similar compounds, demonstrating their antiproliferative activity on endothelial and tumor cells. This underscores the compound's utility in cancer research (Ilić et al., 2011).

Computational Studies

- Danylchenko et al. (2016) utilized similar compounds in a virtual library for the computer prediction of biological activity and acute toxicity. This indicates its use in computational drug discovery, especially for predicting potential antineurotic activity (Danylchenko et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress responses .

Mode of Action

The compound interacts with its targets through hydrogen bonding and dipole interactions . It has a favorable interaction with the active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activity, influencing the cellular processes they regulate .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, respectively . The compound’s action on these pathways results in its neuroprotective and anti-inflammatory properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Eigenschaften

IUPAC Name |

6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-3-5-11(23-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFLTUTZBWPOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

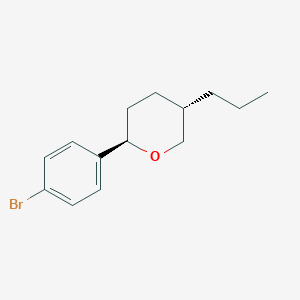

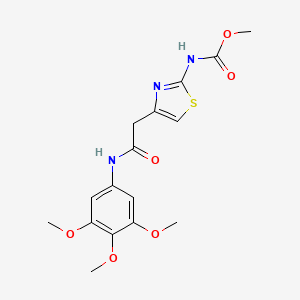

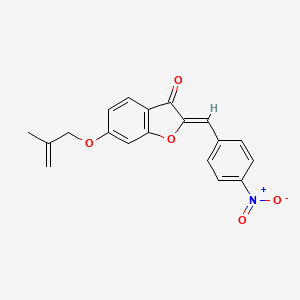

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)

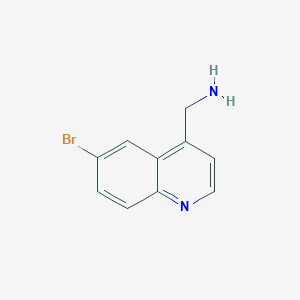

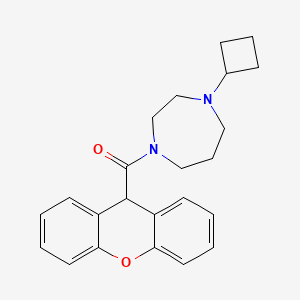

![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)

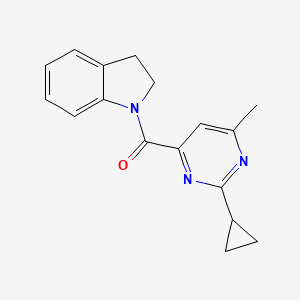

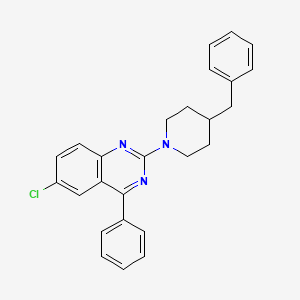

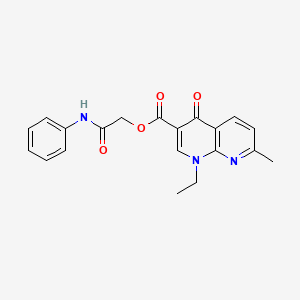

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)